

## Physical and chemical properties of Daturaolone

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An In-depth Technical Guide on the Physical and Chemical Properties of **Daturaolone** 

### Introduction

**Daturaolone** is a pentacyclic oleanane-type triterpenoid, chemically identified as 3-oxo-6-β-hydroxy-β-amyrin.[1] It is a naturally occurring compound isolated from various plant species, including those from the Datura genus, such as Datura innoxia and Datura metel, as well as from Pistacia integerrima.[1][2][3] This document provides a comprehensive overview of the physical, chemical, and biological properties of **Daturaolone**, intended for researchers, scientists, and professionals in the field of drug development. The guide details its molecular characteristics, biological activities, mechanism of action, and relevant experimental protocols.

## **Physical and Chemical Properties**

**Daturaolone** is a white powder at room temperature.[4] Its structure, featuring a pentacyclic core with a ketone and a hydroxyl group, is fundamental to its bioactivity.[1] The key physical and chemical properties are summarized below.



Property	Value	Source(s)
IUPAC Name	(4aR,5R,6aR,6bS,8aR,12aR,1 4aR,14bR)-5-hydroxy- 4,4,6a,6b,8a,11,11,14b- octamethyl- 2,4a,5,6,7,8,9,10,12,12a,14,14 a-dodecahydro-1H-picen-3- one	[5]
Molecular Formula	C30H48O2	[5][6]
Molecular Weight	440.7 g/mol	[5][6]
CAS Number	41498-80-0	[5][6]
Appearance	Powder	[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[4][7]
Storage	Store as powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.	[6]

## **Spectral Data**

The chemical structure of **Daturaolone** has been elucidated and confirmed using various spectroscopic and crystallographic techniques. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H-NMR and <sup>13</sup>C-NMR, along with 2D-NMR techniques like COSY, HMBC, and HSQC, have been crucial for determining the complex ring structure and stereochemistry.[2][7]
- Mass Spectrometry (MS): Mass spectral data provides confirmation of the molecular weight and fragmentation patterns consistent with the proposed structure.[2][7]
- X-ray Crystallography: This technique has been used to definitively confirm the threedimensional structure of the molecule.[8][9]



# Pharmacokinetics and Drug-Likeness Profile (In Silico)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions provide valuable insights into the drug-like properties of **Daturaolone**.

Parameter	Predicted Value/Outcome	Source(s)
Lipinski's Rule	Compliant (Score: 0.33)	[2][10]
Gastrointestinal (GI) Absorption	High (Caco-2 cells permeability = 34.6 nm/s)	[2][10]
Blood-Brain Barrier (BBB) Penetration	No	[2][10]
Plasma Protein Binding	Strong	[2][10]
Metabolism	Metabolized by Cytochrome P450 enzymes CYP1A2, CYP2C19, and CYP3A4. Major reaction is aliphatic hydroxylation.	[2][10]
Toxicity - hERG Inhibition	Low risk; no hERG inhibition predicted.	[2][10]
Toxicity - Carcinogenicity	Predicted to be non-carcinogenic.	[2][10]

## **Biological and Pharmacological Activities**

**Daturaolone** exhibits a wide range of biological activities, making it a compound of significant interest for therapeutic applications.[6]



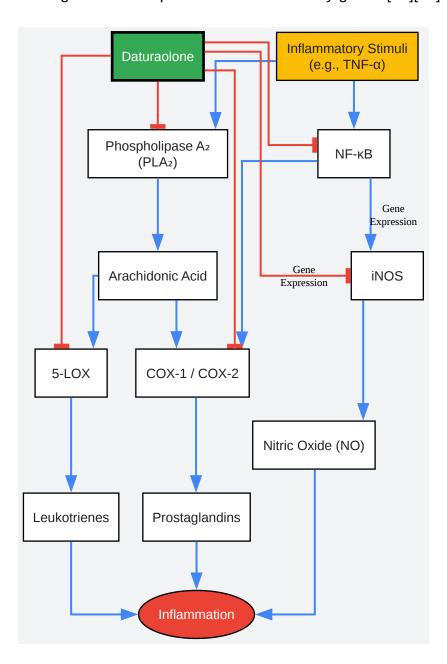
Activity	Key Findings	IC50 / ED50 Values	Source(s)
Anti-inflammatory	Significantly reduces carrageenan-induced paw edema in mice.	ED <sub>50</sub> = 10.1 mg/kg	[8][11][12]
Antinociceptive (Analgesic)	Dose-dependent reduction of acetic acid-induced writhing in mice. Reduces heat-induced pain.	ED50 = 13.8 mg/kg	[8][12]
Hepatoprotective	Potentially reduces harmful effects in acute and chronic hepato-toxic induced liver damage in rats.	-	[6]
NF-kB Inhibition	Significantly inhibits TNF-α activated NF- κB production.	IC <sub>50</sub> = 1.2 ± 0.8 μg/mL	[2][13]
Nitric Oxide (NO) Inhibition	Potent inhibitor of nitric oxide production in vitro.	IC50 = 4.51 ± 0.92 μg/mL	[2][13]
Enzyme Inhibition	Shows significant α-glucosidase and β-secretase inhibitory activity.	-	[2]
Antimicrobial	Exhibits a potent spectrum of antibacterial and antifungal activity.	-	[1][2]

## **Mechanism of Action: Anti-inflammatory Pathway**

**Daturaolone** exerts its anti-inflammatory effects by targeting multiple key mediators in the inflammatory cascade.[14] Molecular docking and in vitro studies have shown that it interacts



with and inhibits several crucial enzymes and transcription factors, including Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), Phospholipase A<sub>2</sub> (PLA<sub>2</sub>), and Nuclear Factor-kappa B (NF-κB).[3][10][14] By inhibiting these targets, **Daturaolone** effectively disrupts the downstream production of pro-inflammatory mediators like prostaglandins and leukotrienes and downregulates the expression of inflammatory genes.[10][14]



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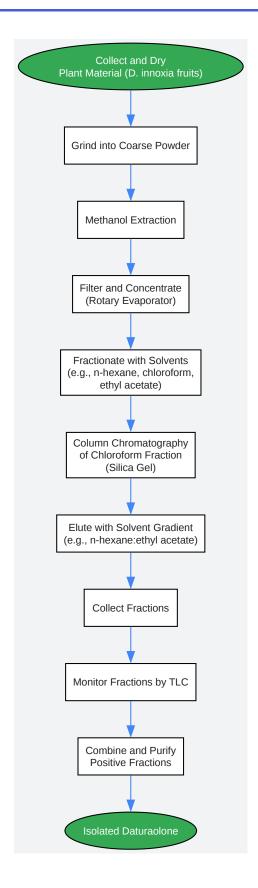
Caption: Proposed anti-inflammatory mechanism of **Daturaolone**.[10]



# **Experimental Protocols**Isolation and Purification of Daturaolone

**Daturaolone** can be isolated from the fruits of Datura innoxia via column chromatography.[2] The general workflow involves extraction, fractionation, and purification.





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Caption: General workflow for the isolation of **Daturaolone**.



#### **Detailed Protocol:**

- Plant Material: Fruits of D. innoxia are collected, authenticated, and dried in the shade. A voucher specimen is typically archived in a herbarium.[2]
- Extraction: The dried plant material is ground into a coarse powder. The powder is then subjected to extraction with a solvent like methanol, often using a Soxhlet apparatus or maceration.
- Fractionation: The crude methanol extract is concentrated under reduced pressure. The
  resulting residue is suspended in water and sequentially partitioned with solvents of
  increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds
  based on their polarity.
- Column Chromatography: The chloroform-soluble fraction, often found to be most active, is subjected to column chromatography over a silica gel stationary phase.[9]
- Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.
- Fraction Collection and Analysis: Fractions are collected and monitored using Thin Layer Chromatography (TLC). Fractions showing similar TLC profiles are combined.
- Final Purification: The combined fractions containing **Daturaolone** are further purified, often by repeated column chromatography or crystallization, to yield the pure compound. The structure is then confirmed by spectroscopic methods (NMR, MS).[2]

# In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This widely used model assesses the anti-inflammatory potential of a compound by measuring its ability to reduce acute inflammation induced by carrageenan in a mouse paw.[11]

#### Methodology:

 Animals: Healthy mice are used for the experiment. They are typically fasted overnight before the experiment but allowed access to water.



- Grouping: Animals are divided into several groups: a vehicle control group, a positive control group (e.g., receiving ibuprofen or diclofenac), and test groups receiving different doses of Daturaolone (e.g., 1-30 mg/kg).[8][12]
- Administration: The test compound, positive control, or vehicle is administered, usually intraperitoneally (i.p.) or orally (p.o.).
- Induction of Edema: After a set time (e.g., 30-60 minutes) post-treatment, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each mouse to induce localized inflammation.[11]
- Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
- Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. The dose-response relationship is analyzed to determine the ED<sub>50</sub> value.[8]

### In Vitro Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in activated macrophage cells.[2]

#### Methodology:

- Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96well plates and allowed to adhere.
- Treatment: The cells are then treated with various concentrations of **Daturaolone**, a positive control (e.g., curcumin), or a vehicle control.
- Stimulation: After a pre-incubation period, the cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A set of wells is left unstimulated as a negative control.



- Incubation: The plates are incubated for a specified period (e.g., 24 hours).
- NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which is measured spectrophotometrically (e.g., at 540 nm).
- Analysis: A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples. The percentage of NO inhibition by
   Daturaolone is calculated relative to the LPS-stimulated vehicle control. The IC₅₀ value is then determined.[2][13] A cell viability assay (e.g., MTT) is also performed to ensure that the observed NO inhibition is not due to cytotoxicity.[13]

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